![molecular formula C18H24O3SSi B12615712 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol CAS No. 918422-58-9](/img/structure/B12615712.png)
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol is an organic compound that features both sulfonyl and silyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable butanol derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with dimethyl(phenyl)silane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The silyl group can enhance the compound’s stability and facilitate its incorporation into larger molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-2-ol: Similar structure but with a different position of the hydroxyl group.
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol lies in its combination of sulfonyl and silyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
918422-58-9 |
|---|---|
Molekularformel |
C18H24O3SSi |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol |
InChI |
InChI=1S/C18H24O3SSi/c1-23(2,17-11-7-4-8-12-17)18(15-19)13-14-22(20,21)16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3 |
InChI-Schlüssel |
PCQBVBAALXTMQR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C(CCS(=O)(=O)C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


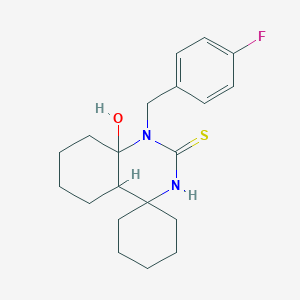
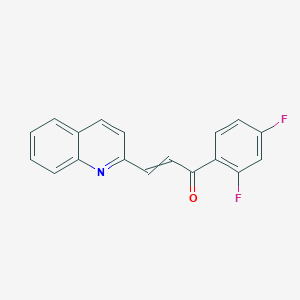
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
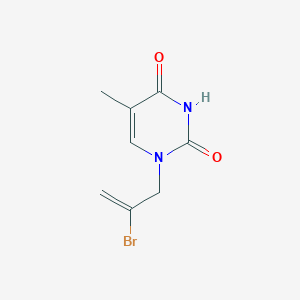
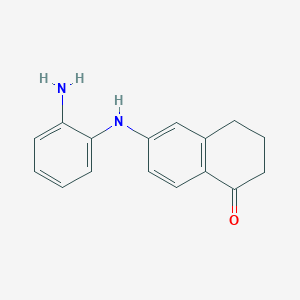
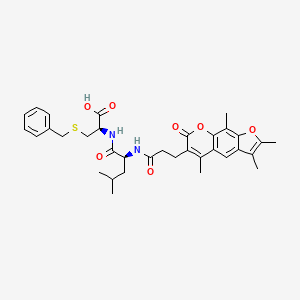
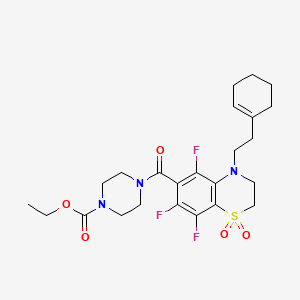
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
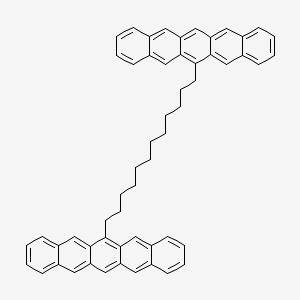
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
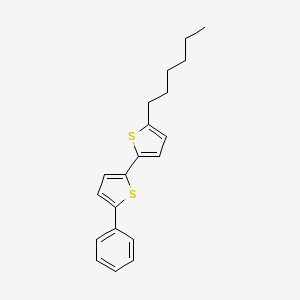
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)
